N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide
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Overview
Description
N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide is a compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyrimidine ring fused with a phenyl group and a propanamide moiety, making it a unique and versatile molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with an appropriate aldehyde, followed by cyclization to form the imidazo[1,2-a]pyrimidine core. The phenylpropanamide moiety can be introduced through a subsequent reaction with a suitable acylating agent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrimidine core is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their selective cyclooxygenase-2 inhibitory effects.
Imidazo[1,2-a]pyridine derivatives: These compounds also contain an imidazo ring fused with a pyridine moiety and exhibit a range of biological activities.
Uniqueness
N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide is unique due to its specific structural features, which confer distinct biological properties. Its combination of an imidazo[1,2-a]pyrimidine core with a phenylpropanamide moiety allows for diverse interactions with biological targets, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c26-20(12-7-16-5-2-1-3-6-16)23-18-10-8-17(9-11-18)19-15-25-14-4-13-22-21(25)24-19/h1-6,8-11,13-15H,7,12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZAXQMABSFJHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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